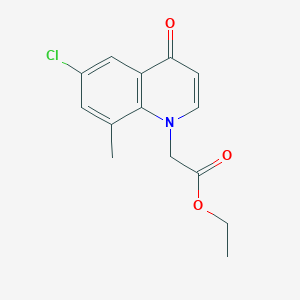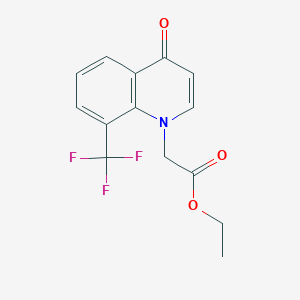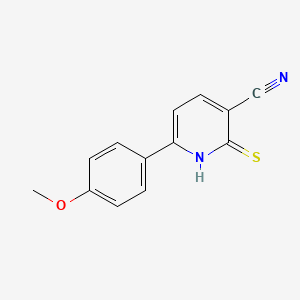
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino group.
Formation of the Dimethylpiperidinyl Group: This step involves the synthesis of 3,5-dimethylpiperidine, which can be achieved through the alkylation of piperidine with methylating agents.
Coupling Reaction: The final step involves coupling the cyclopropylamino group with the 3,5-dimethylpiperidinyl group through an ethanone linkage. This can be achieved using a variety of coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylamino or dimethylpiperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)propanone: Similar structure with a propanone backbone.
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)butanone: Similar structure with a butanone backbone.
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)pentanone: Similar structure with a pentanone backbone.
Uniqueness
2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups and its ethanone backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)6-13-11-3-4-11/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
VRDNUIRHGMZADW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)CNC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


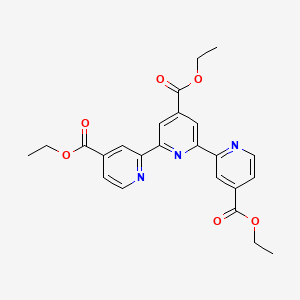
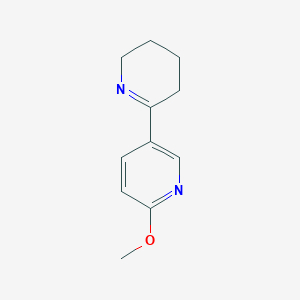



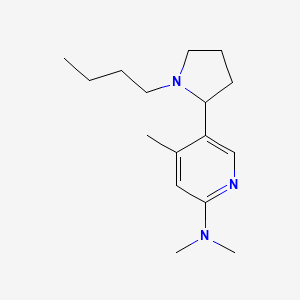
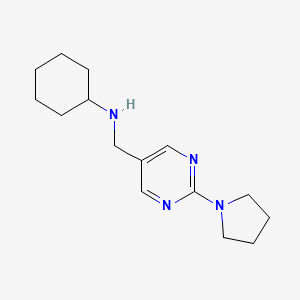
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)


